Aromadendrin

Catalog No.
S519366
CAS No.
480-20-6
M.F
C15H12O6
M. Wt
288.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aromadendrin

CAS Number

480-20-6

Product Name

Aromadendrin

IUPAC Name

4H-1-Benzopyran-4-one, 2,3-dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-, (2R,3R)-

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m0/s1

InChI Key

PADQINQHPQKXNL-LSDHHAIUSA-N

SMILES

O=C1[C@H](O)[C@@H](C2=CC=C(O)C=C2)OC3=CC(O)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

aromadedrin, aromadendrin, dihydro-kaempferol, dihydro-kempferol, dihydrokaempferol, dihydrokempferol

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Description

The exact mass of the compound Aromadendrin is 288.0634 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of secondary alpha-hydroxy ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Aromadendrin is a flavanonol, a specific type of flavonoid found in the wood of Siberian pine (Pinus sibirica) []. It has been identified as having potential health benefits, making it a subject of scientific interest [].


Molecular Structure Analysis

Aromadendrin possesses a complex molecular structure consisting of 15 carbon atoms, 12 hydrogen atoms, and 6 oxygen atoms (C15H12O6) []. The core structure is a flavanonol backbone, containing two benzene rings linked by a three-carbon chain with a hydroxyl group attached. Additional hydroxyl groups are positioned on the benzene rings, influencing the molecule's polarity and potential interactions with other molecules [].


Chemical Reactions Analysis

Research on the specific chemical reactions involving Aromadendrin is ongoing. However, as a flavonoid, it is likely to undergo reactions typical of this class of compounds. Flavonoids can be involved in glycosylation (attachment of sugars) and methylation (attachment of methyl groups) reactions, which can influence their biological properties [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of Aromadendrin is limited. However, based on its structure, it is expected to be a solid at room temperature and have relatively low solubility in water due to the presence of multiple aromatic rings [].

Aromadendrin has been shown to exhibit various biological activities in scientific studies. These include:

  • Antioxidant activity: Aromadendrin scavenges free radicals, which can help protect cells from oxidative damage [].
  • Anticancer properties: Studies suggest Aromadendrin may inhibit the growth of some cancer cell lines [].
  • Anti-amyloidogenic effects: Research indicates Aromadendrin may influence the formation of amyloids, protein aggregates linked to Alzheimer's disease [].

The exact mechanisms underlying these activities are still being explored. However, the structure of Aromadendrin with its hydroxyl groups might contribute to its antioxidant and anti-amyloidogenic properties [, ].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.8

Exact Mass

288.0634

Appearance

Solid powder

Melting Point

247-249°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YA4640575

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

480-20-6

Wikipedia

Aromadendrin

Dates

Modify: 2023-08-15
1: Abdel Salam NA, Ghazy NM, Shawky E, Sallam SM, Shenouda ML. Validated HPTLC Method for Dihydrokaempferol-4'-O-glucopyranoside Quantitative Determination in Alcea Species. J Chromatogr Sci. 2018 Jul 1;56(6):518-523. doi: 10.1093/chromsci/bmy025. PubMed PMID: 29635436.
2: Xie S, Zhao T, Zhang Z, Meng J. Reduction of Dihydrokaempferol by Vitis vinfera Dihydroflavonol 4-Reductase to Produce Orange Pelargonidin-Type Anthocyanins. J Agric Food Chem. 2018 Apr 4;66(13):3524-3532. doi: 10.1021/acs.jafc.7b05766. Epub 2018 Mar 23. PubMed PMID: 29554804.
3: Abdel-Salam NA, Ghazy NM, Sallam SM, Radwan MM, Wanas AS, ElSohly MA, El-Demellawy MA, Abdel-Rahman NM, Piacente S, Shenouda ML. Flavonoids of Alcea rosea L. and their immune stimulant, antioxidant and cytotoxic activities on hepatocellular carcinoma HepG-2 cell line. Nat Prod Res. 2018 Mar;32(6):702-706. doi: 10.1080/14786419.2017.1332602. Epub 2017 Jun 5. PubMed PMID: 28580799.
4: Zhang H, Du C, Wang Y, Wang J, Zheng L, Wang Y. The Reaumuria trigyna leucoanthocyanidin dioxygenase (RtLDOX) gene complements anthocyanidin synthesis and increases the salt tolerance potential of a transgenic Arabidopsis LDOX mutant. Plant Physiol Biochem. 2016 Sep;106:278-87. doi: 10.1016/j.plaphy.2016.05.005. Epub 2016 May 11. PubMed PMID: 27219053.
5: Ango PY, Kapche DW, Fotso GW, Fozing CD, Yeboah EM, Mapitse R, Demirtas I, Ngadjui BT, Yeboah SO. Thonningiiflavanonol A and thonningiiflavanonol B, two novel flavonoids, and other constituents of Ficus thonningii Blume (Moraceae). Z Naturforsch C. 2016 Mar;71(3-4):65-71. doi: 10.1515/znc-2015-0147. PubMed PMID: 26959540.
6: Abdallah HM, El-Bassossy H, Mohamed GA, El-Halawany AM, Alshali KZ, Banjar ZM. Phenolics from Garcinia mangostana Inhibit Advanced Glycation Endproducts Formation: Effect on Amadori Products, Cross-Linked Structures and Protein Thiols. Molecules. 2016 Feb 22;21(2):251. doi: 10.3390/molecules21020251. PubMed PMID: 26907243.
7: Rauf A, Uddin G, Raza M, Ahmad B, Jehan N, Siddiqui BS, Molnar J, Csonka A, Szabo D. Reversal of Multidrug Resistance in Mouse Lymphoma Cells by Extracts and Flavonoids from Pistacia integerrima. Asian Pac J Cancer Prev. 2016;17(1):51-5. PubMed PMID: 26838254.
8: Chu YX, Chen HR, Wu AZ, Cai R, Pan JS. Expression analysis of dihydroflavonol 4-reductase genes in Petunia hybrida. Genet Mol Res. 2015 May 12;14(2):5010-21. doi: 10.4238/2015.May.12.4. PubMed PMID: 25966276.
9: Rajesh PS, Samaga PV, Rai VR, Rai KM. In vitro biological activity of aromadendrin-4'-methyl ether isolated from root extract of Ventilago madraspatana Gaertn with relevance to anticandidal activity. Nat Prod Res. 2015;29(11):1042-5. doi: 10.1080/14786419.2014.968152. Epub 2014 Oct 9. PubMed PMID: 25299472.
10: Tajuddeen N, Sallau MS, Musa AM, Habila DJ, Yahaya SM. Flavonoids with antimicrobial activity from the stem bark of Commiphora pedunculata (Kotschy & Peyr.) Engl. Nat Prod Res. 2014;28(21):1915-8. doi: 10.1080/14786419.2014.947488. Epub 2014 Aug 13. PubMed PMID: 25117003.
11: Bu J, Wang JN, Gu SP. [Study on the chemical constituents of the PTP 1B inhibitory effective parts of Paeoniae Rubra Radix]. Zhong Yao Cai. 2013 Nov;36(11):1783-5. Chinese. PubMed PMID: 24956818.
12: Chaipukdee N, Kanokmedhakul S, Lekphrom R, Kanokmedhakul K. Two new flavanonols from the bark of Akschindlium godefroyanum. Nat Prod Res. 2014;28(3):191-5. doi: 10.1080/14786419.2013.866113. Epub 2013 Dec 20. PubMed PMID: 24354343.
13: Lee JW, Kim NH, Kim JY, Park JH, Shin SY, Kwon YS, Lee HJ, Kim SS, Chun W. Aromadendrin Inhibits Lipopolysaccharide-Induced Nuclear Translocation of NF-κB and Phosphorylation of JNK in RAW 264.7 Macrophage Cells. Biomol Ther (Seoul). 2013 May 30;21(3):216-21. doi: 10.4062/biomolther.2013.023. PubMed PMID: 24265867; PubMed Central PMCID: PMC3830120.
14: Huang AC, Wilde A, Ebmeyer J, Skouroumounis GK, Taylor DK. Examination of the phenolic profile and antioxidant activity of the leaves of the Australian native plant Smilax glyciphylla. J Nat Prod. 2013 Oct 25;76(10):1930-6. doi: 10.1021/np4005163. Epub 2013 Sep 20. PubMed PMID: 24050300.
15: Hua C, Linling L, Shuiyuan C, Fuliang C, Feng X, Honghui Y, Conghua W. Molecular cloning and characterization of three genes encoding dihydroflavonol-4-reductase from Ginkgo biloba in anthocyanin biosynthetic pathway. PLoS One. 2013 Aug 26;8(8):e72017. doi: 10.1371/journal.pone.0072017. eCollection 2013. PubMed PMID: 23991027; PubMed Central PMCID: PMC3753345.
16: Yin YZ, Wang RS, Chen RD, Qiao LR, Yang L, Wang CM, Dai JG. [Chemical constituents from cell suspension cultures of Cudrania tricuspidata]. Zhongguo Zhong Yao Za Zhi. 2012 Dec;37(24):3734-7. Chinese. PubMed PMID: 23627169.
17: Wesołowska O, Wiśniewski J, Sroda-Pomianek K, Bielawska-Pohl A, Paprocka M, Duś D, Duarte N, Ferreira MJ, Michalak K. Multidrug resistance reversal and apoptosis induction in human colon cancer cells by some flavonoids present in citrus plants. J Nat Prod. 2012 Nov 26;75(11):1896-902. doi: 10.1021/np3003468. Epub 2012 Nov 8. PubMed PMID: 23137376.
18: Awaad AS, Al-Jaber NA, Moses JE, El-Meligy RM, Zain ME. Antiulcerogenic activities of the extracts and isolated flavonoids of Euphorbia cuneata Vahl. Phytother Res. 2013 Jan;27(1):126-30. doi: 10.1002/ptr.4872. Epub 2012 Oct 24. PubMed PMID: 23097351.
19: Li K, Xing S, Wang M, Peng Y, Dong Y, Li X. Anticomplement and antimicrobial activities of flavonoids from Entada phaseoloides. Nat Prod Commun. 2012 Jul;7(7):867-71. PubMed PMID: 22908567.
20: Venditti A, Serrilli AM, Rizza L, Frasca G, Cardile V, Bonina FP, Bianco A. Aromadendrine, a new component of the flavonoid pattern of Olea europaea L. and its anti-inflammatory activity. Nat Prod Res. 2013 Mar;27(4-5):340-9. doi: 10.1080/14786419.2012.693924. Epub 2012 Jun 12. PubMed PMID: 22691108.

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